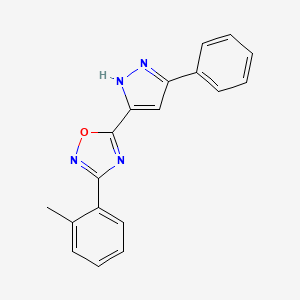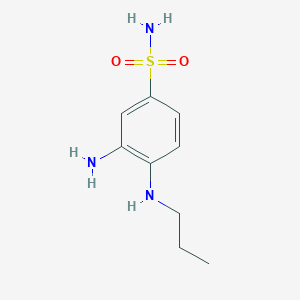
3-Amino-4-(propylamino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(propylamino)benzenesulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2S/c1-2-5-12-9-4-3-7(6-8(9)10)15(11,13)14/h3-4,6,12H,2,5,10H2,1H3,(H2,11,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 104-105 degrees Celsius .科学研究应用
3-Amino-4-(propylamino)benzenesulfonamide is a valuable compound for scientific research, as it is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in drug design, drug delivery, and enzyme inhibition. This compound has been used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and antifungal agents. Additionally, this compound has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
3-Amino-4-(propylamino)benzenesulfonamide is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. Its mechanism of action is based on the ability of the compound to form covalent bonds with other molecules. Specifically, this compound can form covalent bonds with amines, such as those found in proteins and peptides. The covalent bonds formed between this compound and amines can be used to modify the structure and function of proteins and peptides, thus providing a wide range of applications in drug design and drug delivery.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, as well as to modulate the activity of various receptors. Additionally, this compound has been shown to modulate the activity of ion channels, such as those involved in the regulation of calcium and potassium levels in cells. This compound has also been shown to modulate the activity of G-protein coupled receptors, thus providing a wide range of applications in drug design and drug delivery.
实验室实验的优点和局限性
3-Amino-4-(propylamino)benzenesulfonamide has several advantages and limitations for laboratory experiments. One of the major advantages of using this compound is its low cost and easy availability. Additionally, this compound is relatively stable in aqueous solutions, making it an ideal compound for use in a variety of laboratory experiments. However, this compound is not as stable in organic solvents, and it is likely to undergo hydrolysis in such solvents. Additionally, this compound is not very soluble in water, making it difficult to use in some laboratory experiments.
未来方向
The potential future directions for 3-Amino-4-(propylamino)benzenesulfonamide are numerous. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of this compound could lead to more cost-effective and efficient methods of synthesis. Additionally, further research into the use of this compound in drug design and drug delivery could lead to the development of new and improved drugs. Finally, further research into the use of this compound in agrochemicals could lead to the development of more effective and environmentally friendly agrochemicals.
合成方法
3-Amino-4-(propylamino)benzenesulfonamide can be synthesized by the reaction of 4-aminobenzenesulfonamide with propylamine in aqueous solution. The reaction is catalyzed by sulfuric acid, and the product is isolated in high yield. Other methods for the synthesis of this compound include the reaction of 4-aminobenzenesulfonamide with propionaldehyde, the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate, and the reaction of 4-aminobenzenesulfonamide with propylamine hydrochloride.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-amino-4-(propylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-5-12-9-4-3-7(6-8(9)10)15(11,13)14/h3-4,6,12H,2,5,10H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCROWLUNBPKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

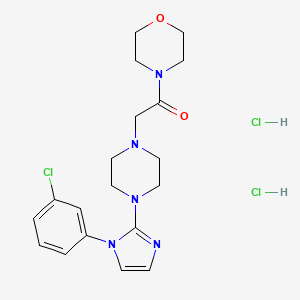

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)
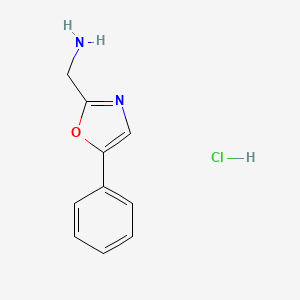
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
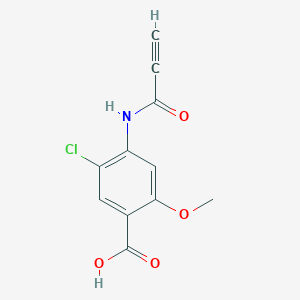
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
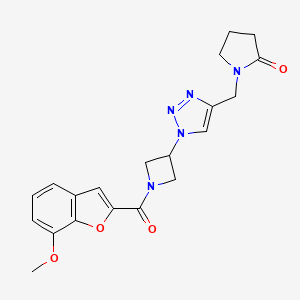
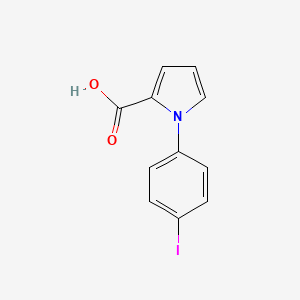
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2855503.png)
